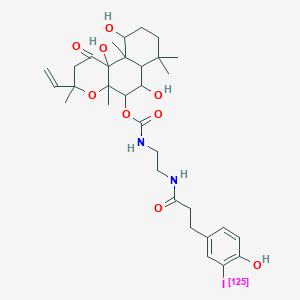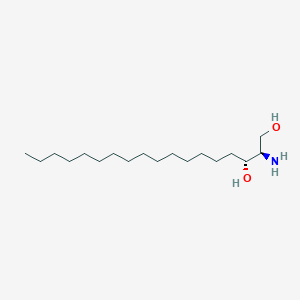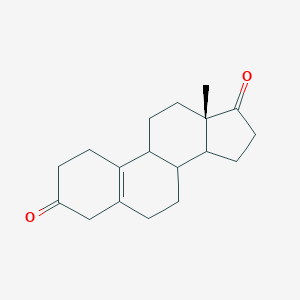
エストラ-5(10)-エン-3,17-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Estr-5(10)-ene-3,17-dione is a steroidal compound characterized by its unique structure, which includes a double bond between the fifth and tenth carbon atoms and keto groups at the third and seventeenth positions. This compound is a derivative of estrane and plays a significant role in the synthesis of various steroidal hormones and pharmaceuticals.
科学的研究の応用
Estr-5(10)-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
作用機序
Target of Action
Estr-5(10)-ene-3,17-dione, also known as 17-Hydroxy-estr-5(10)-en-3-one , is a steroid compoundLike other steroids, it may interact with steroid receptors in the body, influencing the expression of specific genes and thereby altering cellular function .
Mode of Action
It’s known that steroids generally act as ligands for intracellular receptors, modulating gene expression and cellular function . The compound’s interaction with its targets and the resulting changes would depend on the specific receptors it binds to and the downstream effects of these interactions .
Biochemical Pathways
Given its steroid nature, it may influence various biochemical pathways related to inflammation, immune response, and cell growth and differentiation .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method , which suggests that it may have properties common to other steroids, including lipophilicity and the potential for extensive metabolism in the liver .
Result of Action
The molecular and cellular effects of Estr-5(10)-ene-3,17-dione’s action would depend on the specific receptors it interacts with and the downstream effects of these interactions. As a steroid, it may have broad effects on cellular function, potentially influencing processes such as inflammation, immune response, and cell growth and differentiation .
Action Environment
The action, efficacy, and stability of Estr-5(10)-ene-3,17-dione may be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific physiological or pathological state of the organism .
準備方法
Synthetic Routes and Reaction Conditions: Estr-5(10)-ene-3,17-dione can be synthesized through several methods. One common approach involves the oxidation of estr-5(10)-ene-3,17-diol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. Another method involves the dehydrogenation of estr-5(10)-ene-3,17-diol using reagents like chloranil .
Industrial Production Methods: In industrial settings, the synthesis of estr-5(10)-ene-3,17-dione often involves multi-step processes starting from readily available steroidal precursors. The use of protecting groups and selective oxidation steps are crucial to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: Estr-5(10)-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to estr-5(10)-ene-3,17-dione can be achieved through oxidation of estr-5(10)-ene-3,17-diol.
Reduction: Reduction of the keto groups can lead to the formation of estr-5(10)-ene-3,17-diol.
Substitution: The compound can undergo nucleophilic substitution reactions at the keto positions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, chloranil.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Estr-5(10)-ene-3,17-dione.
Reduction: Estr-5(10)-ene-3,17-diol.
Substitution: Various substituted steroidal derivatives depending on the nucleophile used.
類似化合物との比較
Estr-5(10)-ene-3,17-dione can be compared with other similar steroidal compounds such as:
Estr-4-ene-3,17-dione: Similar structure but with a double bond between the fourth and fifth carbon atoms.
Estr-5(10)-ene-3,17-diol: Similar structure but with hydroxyl groups instead of keto groups at the third and seventeenth positions.
17β-hydroxyestr-5(10)-en-3-one: Similar structure but with a hydroxyl group at the seventeenth position instead of a keto group.
The uniqueness of estr-5(10)-ene-3,17-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
3962-66-1 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1 |
InChIキー |
RORYLAUXKSWMQL-GUZDXLFXSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
異性体SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
| 3962-66-1 | |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
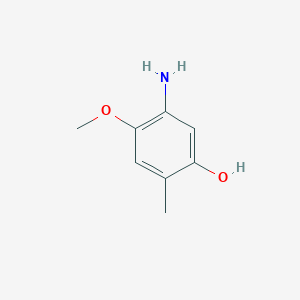
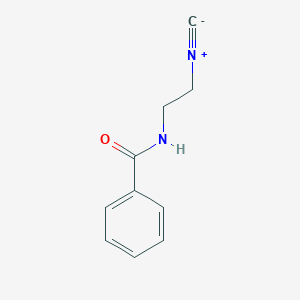
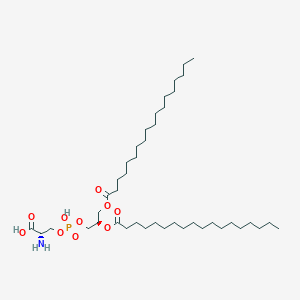
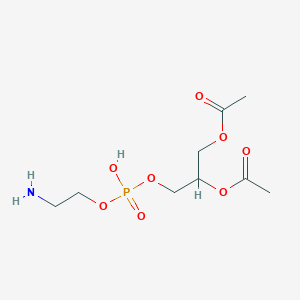
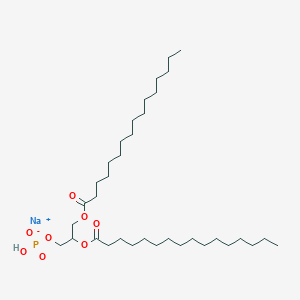
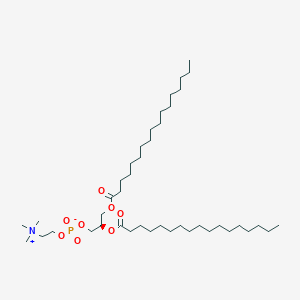
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
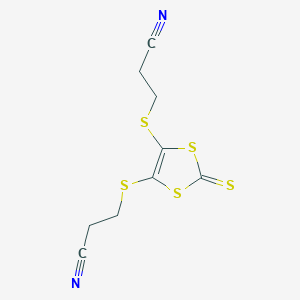
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
